

Application Note: Comprehensive Characterization of 1-Methyl-1-phenylthiourea

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Compound of Interest

Compound Name: 1-Methyl-1-phenylthiourea

CAS No.: 4104-75-0

Cat. No.: B1299000

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Introduction

1-Methyl-1-phenylthiourea is a substituted thiourea derivative with applications in chemical synthesis and as an analytical reagent[1]. As with any specialty chemical used in research and development, particularly in contexts leading to drug development, rigorous and unambiguous characterization is paramount. The identity, purity, and stability of such a compound must be confirmed using orthogonal analytical techniques to ensure the validity and reproducibility of experimental results.

This guide provides a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of **1-Methyl-1-phenylthiourea**. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step procedures but also the scientific rationale behind the selection of specific methods and parameters. The protocols described herein are designed to be self-validating, providing a robust framework for structural elucidation and purity assessment.

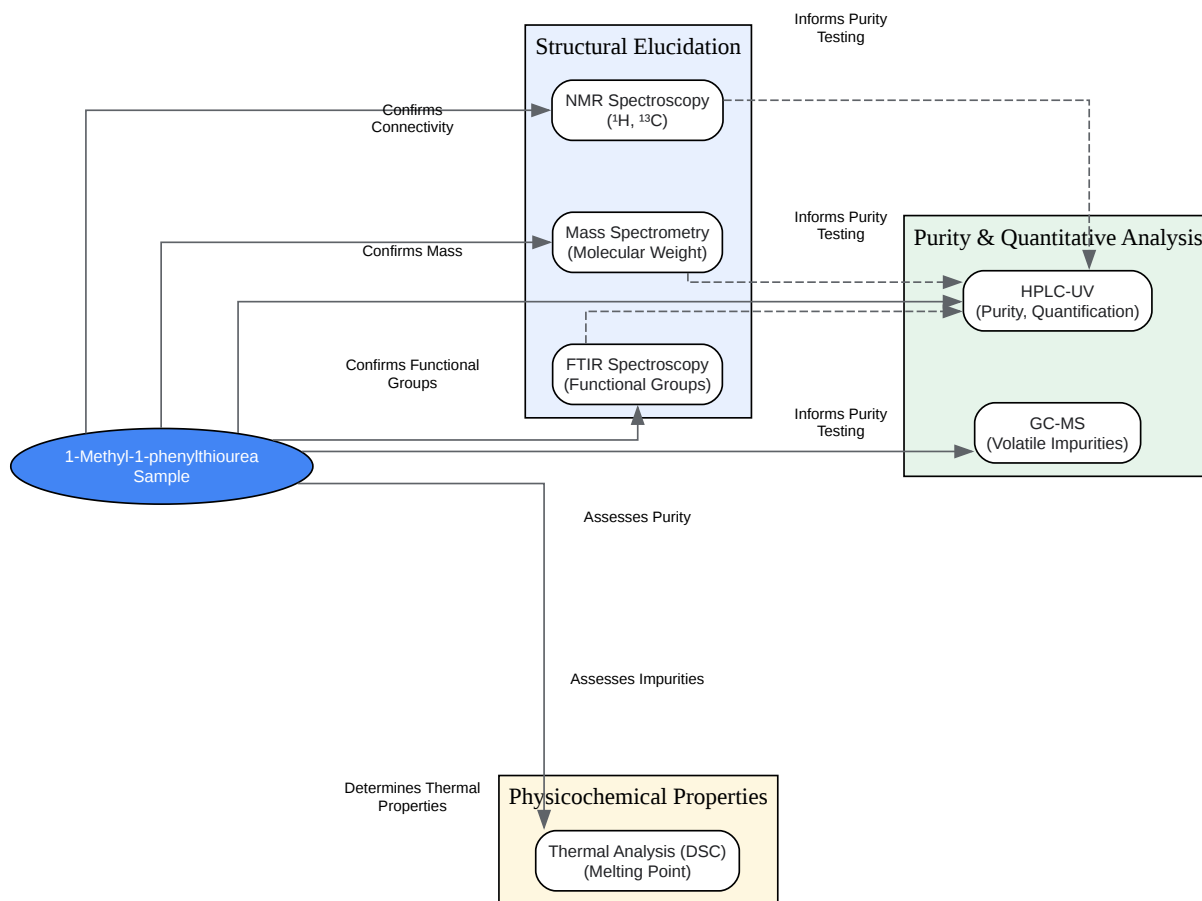
Physicochemical Properties

A foundational understanding of the physicochemical properties of **1-Methyl-1-phenylthiourea** is essential for the development of appropriate analytical methods. These properties dictate choices regarding solvents, chromatographic conditions, and sample preparation techniques.

Property	Value	Source
IUPAC Name	1-methyl-1-phenylthiourea	[2]
Synonyms	N-Methyl-N-phenylthiourea	[2]
CAS Number	4104-75-0	[2][3][4]
Molecular Formula	C ₈ H ₁₀ N ₂ S	[2][4]
Molecular Weight	166.24 g/mol	[3][4]
Monoisotopic Mass	166.05647 Da	[2][5]
Melting Point	99 °C	[3]
Appearance	White to off-white crystalline solid	(Typical for pure thiourea derivatives)
Solubility	Insoluble in water; Soluble in ethanol, ether	[3][6]

Analytical Workflow for Characterization

A multi-technique approach is necessary for the unambiguous characterization of a chemical entity. The following workflow illustrates the logical sequence of analysis, starting from structural confirmation and moving to purity and thermal property assessment.



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Caption: General analytical workflow for comprehensive characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule. They provide detailed information about the atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ^1H and ^{13}C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Application for **1-Methyl-1-phenylthiourea**: NMR is the most powerful technique for confirming the compound's identity. ^1H NMR verifies the presence and ratio of protons on the phenyl ring, the methyl group, and the amine. ^{13}C NMR confirms the carbon skeleton, including the characteristic thiocarbonyl ($\text{C}=\text{S}$) carbon. The existence of NMR spectra for thiourea derivatives is well-documented, making it a standard characterization method[7][8][9].

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **1-Methyl-1-phenylthiourea** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO- d_6) in a standard 5 mm NMR tube.
 - Causality: Deuterated solvents are used because they are "invisible" in ^1H NMR spectra, preventing a large solvent signal from obscuring the analyte peaks.
- Instrument Setup (Example: 400 MHz Spectrometer):
 - Acquire a ^1H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquiring 16-32 scans for good signal-to-noise.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).

Expected Data & Interpretation:

Group	^1H Chemical Shift (ppm, predicted)	^{13}C Chemical Shift (ppm, predicted)	Key Features
Phenyl (C_6H_5)	7.2 - 7.6	125 - 140	Multiplet integrating to 5 protons. Four distinct carbon signals expected due to symmetry.
Methyl (N-CH_3)	~3.4	~35	Singlet integrating to 3 protons.
Amine (NH_2)	Broad singlet, variable position	N/A	Position and shape are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. May not be observed in all cases.
Thiocarbonyl (C=S)	N/A	180 - 185	A key downfield signal in the ^{13}C spectrum, confirming the thiourea moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Application for **1-Methyl-1-phenylthiourea**: This technique is used to quickly confirm the presence of key functional groups: N-H bonds of the primary amine, C-H bonds of the aromatic and methyl groups, C=S bond of the thiocarbonyl, and C-N bonds.

Experimental Protocol: KBr Pellet Method

- **Sample Preparation:** Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
 - **Causality:** KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample. The fine grinding ensures a homogenous dispersion to minimize light scattering.
- **Pellet Formation:** Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} , co-adding 16-32 scans. A background spectrum of the empty sample compartment should be acquired first.

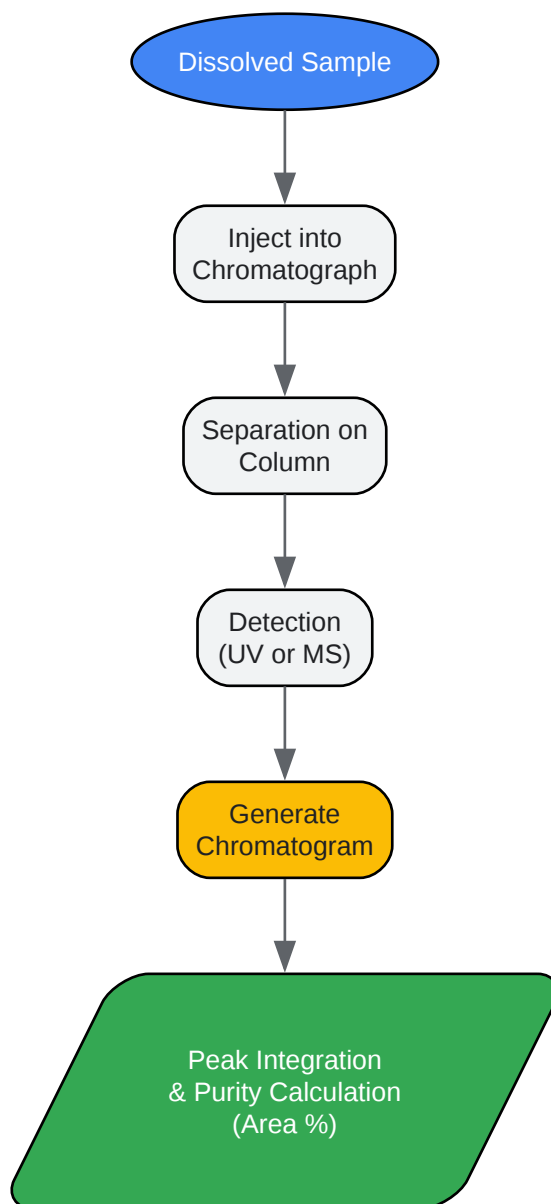
Expected Data & Interpretation:

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3400 - 3200	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic (Phenyl)
2950 - 2850	C-H Stretch	Aliphatic (Methyl)
~1600, ~1480	C=C Stretch	Aromatic Ring
1550 - 1450	N-H Bend	Primary Amine (-NH ₂)
1350 - 1250	C-N Stretch	Aromatic Amine & Thiocarbonyl
~800	C=S Stretch	Thiocarbonyl

Note: The C=S stretch can be weak and may couple with other vibrations, making it difficult to assign definitively.

Chromatographic Techniques for Purity Assessment

Chromatography is the gold standard for assessing the purity of a chemical compound by separating it from potential impurities, starting materials, or by-products.



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Caption: Workflow for chromatographic purity analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. A UV detector is commonly used for

quantification as the phenyl group in the analyte is a strong chromophore.

Application for **1-Methyl-1-phenylthiourea**: HPLC is the primary method for determining the purity of the compound. It can separate the main component from non-volatile impurities. Methods for similar thiourea compounds often utilize reverse-phase chromatography[10][11].

Experimental Protocol: Reverse-Phase HPLC-UV

- Mobile Phase Preparation: Prepare two solvents:
 - Mobile Phase A: Deionized water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Causality: Formic acid is a common mobile phase modifier that protonates free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It is also mass spectrometry compatible.
- Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile. Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B. Filter the final solution through a 0.45 µm syringe filter.
- Instrumental Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - UV Detection: 254 nm.
 - Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

- **Data Analysis:** Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase. The separated components then enter a mass spectrometer, which provides both molecular weight and structural information, allowing for definitive identification of impurities. The elution order is primarily determined by the boiling point and polarity of the compounds[12][13].

Application for 1-Methyl-1-phenylthiourea: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC. It serves as an excellent orthogonal technique for purity confirmation. GC-MS data is available for related phenylthiourea compounds, indicating its suitability[14][15].

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- **Instrumental Conditions:**
 - **Column:** DB-5ms or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
 - **Inlet Temperature:** 250 °C.
 - **Oven Program:** Hold at 100 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
 - **MS Transfer Line:** 280 °C.
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.

- **Data Analysis:** Analyze the total ion chromatogram (TIC) for impurity peaks. Obtain the mass spectrum of any impurity and compare it against a spectral library (e.g., NIST) for tentative identification. The mass spectrum of the main peak should show a molecular ion (M^+) at m/z 166, consistent with the compound's molecular weight[16][17].

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and to assess purity.

Application for **1-Methyl-1-phenylthiourea**: DSC provides an accurate determination of the melting point and can indicate the presence of impurities, which typically broaden the melting endotherm and depress the melting point.

Experimental Protocol: DSC

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.
- **Instrumental Conditions:**
 - **Temperature Program:** Equilibrate at 30 °C. Ramp the temperature to 150 °C at a rate of 10 °C/min.
 - **Atmosphere:** Nitrogen purge at 50 mL/min.
 - **Causality:** An inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
- **Data Analysis:** Analyze the resulting thermogram. The melting point is determined from the onset or peak of the sharp endothermic event. A sharp peak is indicative of high purity. The literature value for the melting point is 99 °C[3].

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the characterization of **1-Methyl-1-phenylthiourea**. By combining spectroscopic techniques (NMR, FTIR) for structural elucidation with chromatographic (HPLC, GC-MS) and thermal (DSC) methods for purity and property assessment, researchers can ensure the quality and integrity of their material. This orthogonal approach provides the necessary confidence for its use in further scientific investigation and development.

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